Cas no 2361665-49-6 (3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2))

3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride

- 2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride

- Z3716662250

- EN300-7429939

- 2361665-49-6

- 3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2)

-

- インチ: 1S/C8H9N3O5.2ClH/c9-5(8(13)14)1-4-2-6(11(15)16)7(12)10-3-4;;/h2-3,5H,1,9H2,(H,10,12)(H,13,14);2*1H

- InChIKey: OUQKILWESMOVAN-UHFFFAOYSA-N

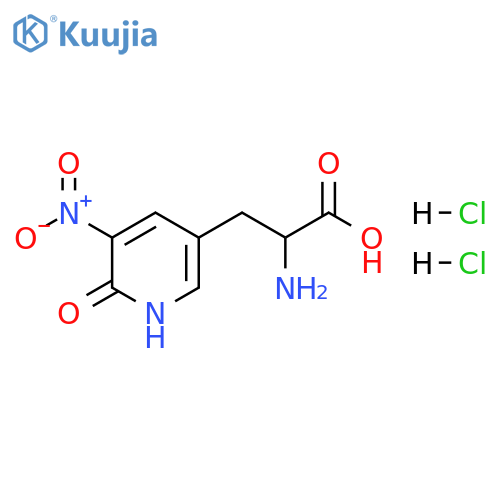

- ほほえんだ: C1NC(=O)C([N+]([O-])=O)=CC=1CC(N)C(O)=O.[H]Cl.[H]Cl

計算された属性

- せいみつぶんしりょう: 299.0075758g/mol

- どういたいしつりょう: 299.0075758g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 406

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7429939-0.5g |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95.0% | 0.5g |

$2958.0 | 2025-03-11 | |

| Enamine | EN300-7429939-0.25g |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95.0% | 0.25g |

$1877.0 | 2025-03-11 | |

| Enamine | EN300-7429939-10.0g |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95.0% | 10.0g |

$16304.0 | 2025-03-11 | |

| Enamine | EN300-7429939-1.0g |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95.0% | 1.0g |

$3792.0 | 2025-03-11 | |

| Enamine | EN300-7429939-5.0g |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95.0% | 5.0g |

$10997.0 | 2025-03-11 | |

| 1PlusChem | 1P027YPQ-5g |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95% | 5g |

$13655.00 | 2024-05-23 | |

| 1PlusChem | 1P027YPQ-100mg |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95% | 100mg |

$1688.00 | 2024-05-23 | |

| Aaron | AR027YY2-250mg |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95% | 250mg |

$2606.00 | 2025-02-15 | |

| Aaron | AR027YY2-500mg |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95% | 500mg |

$4093.00 | 2025-02-15 | |

| Aaron | AR027YY2-1g |

2-amino-3-(6-hydroxy-5-nitropyridin-3-yl)propanoic acid dihydrochloride |

2361665-49-6 | 95% | 1g |

$5239.00 | 2025-02-15 |

3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) 関連文献

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

3. Back matter

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2)に関する追加情報

3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) and CAS No. 2361665-49-6: A Comprehensive Overview

The compound with the CAS number 2361665-49-6 and the product name 3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered attention due to its potential applications in drug discovery and therapeutic development. The detailed exploration of this molecule not only highlights its chemical properties but also delves into its pharmacological significance and the latest research advancements.

The molecular structure of 3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of a pyridine ring, combined with a nitro group at the 5-position and an α-amino group at the 1-position, creates a framework that is conducive to various biochemical interactions. These structural features make it a valuable scaffold for designing molecules with specific pharmacological targets.

In recent years, there has been a growing interest in nitro-containing heterocyclic compounds due to their versatile biological activities. The nitro group in 3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) not only contributes to its electronic properties but also plays a crucial role in its interaction with biological systems. Studies have shown that nitro compounds can exhibit potent antimicrobial, anti-inflammatory, and anticancer properties. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various experimental applications.

The pharmacological profile of 3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) has been extensively investigated in several preclinical studies. Research indicates that this compound exhibits significant inhibitory effects on certain enzymes and receptors involved in pathogenic processes. For instance, its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase has been explored in models of inflammation and pain management. Additionally, preliminary studies suggest that it may have potential applications in neuroprotective therapies due to its interaction with central nervous system receptors.

The synthesis of 3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include nitration of the pyridine ring followed by functional group transformations to introduce the amino and carboxylate groups. Advanced techniques such as catalytic hydrogenation and crystallization are employed to obtain the final product in its hydrochloride salt form. These synthetic methodologies are critical for ensuring that the compound meets the stringent requirements for pharmaceutical applications.

The analytical characterization of CAS No. 2361665-49-6 is essential for confirming its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to verify the structural integrity of the compound. These analytical methods provide detailed information about the molecular structure, functional groups, and impurities present in the sample. Such rigorous analytical validation is crucial for ensuring that the compound behaves as expected in biological assays and therapeutic applications.

The potential therapeutic applications of 3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2) are vast and span multiple disease areas. Its inhibitory effects on inflammatory pathways make it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its interaction with neurological receptors suggests potential uses in managing neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Ongoing research is exploring its efficacy in these conditions through both preclinical models and clinical trials.

In conclusion, the compound with CAS number 2361665-49-6, known as 3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2), represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery and therapeutic development. The latest research findings continue to highlight its potential applications across various disease areas, underscoring its importance as a research chemical with significant therapeutic promise.

2361665-49-6 (3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2)) 関連製品

- 1520633-06-0(2-(ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol)

- 6327-59-9(H-Asp(OBzl)-OBzl HCl)

- 76390-95-9(6-methyl-2-oxoHeptanoic acid)

- 898289-03-7(6-isocyanato-1-methyl-1H-indole)

- 2229510-43-2(5-(3-chloroprop-1-en-2-yl)-6-methoxy-1,3-dioxaindane)

- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)

- 1599299-28-1(1-{(1-iodo-2-methylpropan-2-yl)oxymethyl}-3-methoxybenzene)

- 1261969-66-7(2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid)

- 343271-89-6(1-(3-pyridinyl)-1-pentanamine)

- 1540929-20-1(5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one)